tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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Overview
Description
tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a derivative of pyrido[3,4-b][1,4]oxazine, a bicyclic structure that includes both nitrogen and oxygen atoms in its ring system. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and tert-butylation. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
tert-Butyl (4aS,8aS)-octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (4aS,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate: This compound has a similar structure but differs in the stereochemistry at certain positions.
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate: Another structurally related compound with different functional groups and stereochemistry.
These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4a,5,6,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-8-13-5-4-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
HTHMPFGFBSGVPA-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CCNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCNC2 |
Origin of Product |
United States |
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